4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline
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Overview
Description
4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline is a heterocyclic compound that contains both piperidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the piperidine ring, a six-membered heterocycle containing one nitrogen atom, and the pyridazine ring, a six-membered ring with two adjacent nitrogen atoms, contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline typically involves the formation of the pyridazine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters to form the pyridazine ring. Subsequent nucleophilic substitution reactions introduce the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group transformations. The use of catalysts, such as palladium or nickel, can facilitate these reactions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated derivatives and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Pyridazine Derivatives: Compounds such as pyridazinone and its derivatives share the pyridazine ring and are known for their diverse pharmacological properties
Uniqueness
4-(6-(Piperidin-1-yl)pyridazin-3-yl)aniline is unique due to the combination of both piperidine and pyridazine rings in its structure. This dual-ring system contributes to its distinct chemical properties and potential for diverse biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(6-piperidin-1-ylpyridazin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-13-6-4-12(5-7-13)14-8-9-15(18-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUPINNTNCIMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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